Ethyl diphenyl phosphate
CAS No.: 841-46-3
Cat. No.: VC8002835
Molecular Formula: C14H15O4P
Molecular Weight: 278.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 841-46-3 |
---|---|
Molecular Formula | C14H15O4P |
Molecular Weight | 278.24 g/mol |
IUPAC Name | ethyl diphenyl phosphate |
Standard InChI | InChI=1S/C14H15O4P/c1-2-16-19(15,17-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
Standard InChI Key | JSPBAVGTJNAVBJ-UHFFFAOYSA-N |
SMILES | CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES | CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
EDPP features a central phosphorus atom bonded to two phenyl groups, one ethoxy group, and an oxygen atom. Its IUPAC name is ethyl diphenyl phosphate, and its canonical SMILES representation is . Key properties include:
Property | Value | Source |
---|---|---|
Molecular weight | 278.24 g/mol | |
Boiling point | Not available | |
Density | Not available | |
LogP (octanol-water) | 4.29 |
Stability and Reactivity
EDPP is stable under standard conditions but undergoes hydrolysis in aqueous acidic or alkaline environments, yielding diphenyl phosphate and ethanol. Oxidation reactions may produce phosphoric acid derivatives, while nucleophilic substitutions can replace the ethoxy group with amines or alcohols.
Synthesis and Industrial Production
Synthetic Routes
EDPP is synthesized via the reaction of diphenyl phosphorochloridate with ethanol in the presence of a base such as pyridine. Industrial production employs continuous flow reactors to optimize yield and purity, with typical reaction conditions involving controlled temperatures (20–50°C) and atmospheric pressure.
Key Byproducts and Impurities
Commercial EDPP is typically >90% pure, with minor impurities including triphenyl phosphate (<4%) . Regulatory assessments emphasize the need for stringent quality control to minimize toxic byproducts .
Applications in Industry and Research
Flame Retardancy and Plasticization
EDPP enhances fire resistance in PVC cables, flooring, and automotive components by forming a protective char layer during combustion . Its plasticizing properties improve flexibility in polymers, making it indispensable in textiles and adhesives .
Emerging Uses
Toxicological and Environmental Impacts
Acute and Chronic Toxicity
-
Acute Exposure: Oral LD values in rodents exceed 10,000 mg/kg, classifying EDPP as "practically non-toxic" . Sublethal effects include diarrhea and respiratory irritation .
-
Developmental Toxicity: Zebrafish embryos exposed to EDPP exhibited cardiac malformations (e.g., increased SV-BA distance) and disrupted glucose metabolism . Transcriptomic analyses linked these effects to altered calcium signaling and metabolic pathway genes .
Endocrine Disruption
EDPP activates estrogen receptors (ERα/ERβ) at environmentally relevant concentrations, synergizing with 17β-estradiol to promote ER transactivation . Metabolites like 2-ethyl-5-hydroxyhexyl diphenyl phosphate (5-OH-EHDPP) exhibit anti-estrogenic activity, complicating risk assessments .
Regulatory Status and Risk Mitigation
Global Regulations
The European Union restricts EDPP under REACH due to its endocrine-disrupting potential . Australia’s NICNAS mandates hazard labeling (H315, H319) for skin/eye irritation and respiratory risks .
Risk Management Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume